molecular formula C9H15NO B13154750 3-Methyl-1-(pyrrolidin-2-yl)but-3-en-2-one

3-Methyl-1-(pyrrolidin-2-yl)but-3-en-2-one

Cat. No.: B13154750
M. Wt: 153.22 g/mol
InChI Key: ILLLQYXBEIRTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-1-(pyrrolidin-2-yl)but-3-en-2-one is an organic compound that belongs to the class of pyrrolidine derivatives. Pyrrolidine is a five-membered nitrogen-containing heterocycle that is widely used in medicinal chemistry due to its versatile biological activities . This compound is of interest due to its unique structure, which combines a pyrrolidine ring with a butenone moiety, making it a valuable scaffold for the development of novel bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-(pyrrolidin-2-yl)but-3-en-2-one can be achieved through various synthetic routes. One common method involves the reaction of 3-methyl-2-butanone with pyrrolidine under acidic conditions to form the desired product . The reaction typically requires a catalyst, such as hydrochloric acid, and is carried out at elevated temperatures to facilitate the formation of the pyrrolidine ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps, such as distillation or crystallization, to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-(pyrrolidin-2-yl)but-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .

Scientific Research Applications

3-Methyl-1-(pyrrolidin-2-yl)but-3-en-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 3-Methyl-1-(pyrrolidin-2-yl)but-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Methyl-1-(pyrrolidin-2-yl)but-3-en-2-one include:

  • Pyrrolidine
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of a pyrrolidine ring with a butenone moiety. This structure provides distinct chemical and biological properties, making it a valuable scaffold for the development of novel bioactive molecules .

Properties

Molecular Formula

C9H15NO

Molecular Weight

153.22 g/mol

IUPAC Name

3-methyl-1-pyrrolidin-2-ylbut-3-en-2-one

InChI

InChI=1S/C9H15NO/c1-7(2)9(11)6-8-4-3-5-10-8/h8,10H,1,3-6H2,2H3

InChI Key

ILLLQYXBEIRTMG-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C(=O)CC1CCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.